1-Chloro-3-methyl-5-(trifluoromethyl)benzene

Description

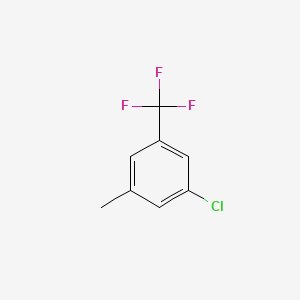

1-Chloro-3-methyl-5-(trifluoromethyl)benzene is a tri-substituted aromatic compound featuring a benzene ring with three distinct functional groups: a chlorine atom at position 1, a methyl group at position 3, and a trifluoromethyl (-CF₃) group at position 5. This arrangement creates a unique electronic and steric profile, influencing its chemical reactivity, physical properties, and applications in organic synthesis. The compound’s molecular formula is C₈H₆ClF₃, with a molecular weight of 194.58 g/mol.

Properties

IUPAC Name |

1-chloro-3-methyl-5-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3/c1-5-2-6(8(10,11)12)4-7(9)3-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZDQQODCOMDGAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00612662 | |

| Record name | 1-Chloro-3-methyl-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214384-22-1 | |

| Record name | 1-Chloro-3-methyl-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00612662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-methyl-5-(trifluoromethyl)benzene can be synthesized through several methods. One common method involves the trifluoromethylation of 1-chloro-3-methylbenzene using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a catalyst . Another method includes the use of Suzuki-Miyaura coupling reactions, where boron reagents are used to introduce the trifluoromethyl group .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactions under controlled conditions. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-methyl-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids.

Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions.

Common Reagents and Conditions:

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

- Substitution reactions yield various substituted benzene derivatives.

- Oxidation reactions produce carboxylic acids.

- Reduction reactions result in the formation of partially or fully reduced products .

Scientific Research Applications

1-Chloro-3-methyl-5-(trifluoromethyl)benzene has been utilized in several scientific research contexts, particularly in organic chemistry and materials science.

Solvent Applications

PCBTF is recognized as a solvent in various formulations due to its effectiveness in dissolving a wide range of substances. It is commonly used in:

- Coating Products : Employed as a solvent in paints and coatings to enhance application properties.

- Inks and Toners : Utilized in the production of inks for printing due to its ability to dissolve pigments effectively.

- Automotive Products : Used in automotive care products for cleaning and degreasing applications .

Chemical Intermediate

PCBTF serves as a precursor in the synthesis of more complex organic compounds. It has been used in the production of:

- Antitubercular Agents : As a precursor for benzothiazinones, which are promising candidates for treating tuberculosis by targeting specific enzymes in mycobacteria .

- Pesticides : Utilized in the synthesis of various agrochemicals, enhancing crop protection strategies .

Commercial Uses

The commercial landscape for PCBTF is broad, encompassing multiple sectors:

Household Products

PCBTF is incorporated into household cleaning agents and stain removers due to its solvent properties:

- Fabric Stain Removers : Effective in removing cosmetic stains from fabrics.

- Aerosol Rust Inhibitors : Used in products designed to prevent rust on metal surfaces .

Industrial Applications

In industrial settings, PCBTF finds use as:

- Degreasers : Essential for cleaning machinery and automotive parts.

- Concrete Sealers : Applied to protect concrete surfaces from moisture and staining.

Health Implications

While PCBTF has numerous applications, it is essential to consider its health implications:

Toxicity and Safety

PCBTF is classified as a volatile organic compound (VOC), which can pose health risks upon exposure. Studies indicate potential acute toxicity if ingested or inhaled, necessitating proper handling procedures .

Regulatory Status

The compound is monitored under various regulatory frameworks due to its environmental impact and potential health risks. It is deemed an exempt VOC with non-ozone depleting status, which may facilitate broader usage compared to other solvents .

Case Studies

Several case studies highlight the applications and implications of PCBTF:

Case Study 1: Automotive Sector

In vehicle manufacturing plants, PCBTF was found to be effective in reducing the time required for cleaning processes due to its solvent properties. Exposure measurements indicated that proper ventilation mitigated health risks associated with VOCs during manufacturing operations .

Case Study 2: Antitubercular Drug Development

Research involving PCBTF led to the successful synthesis of novel benzothiazinones that showed promising activity against drug-resistant tuberculosis strains. This application underscores the compound's significance in pharmaceutical research .

Mechanism of Action

The mechanism by which 1-chloro-3-methyl-5-(trifluoromethyl)benzene exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying cellular processes and drug delivery systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-Chloro-3-methyl-5-(trifluoromethyl)benzene and related compounds:

Key Findings from Comparative Analysis

Electronic Effects

- Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF₃) group in all compounds reduces electron density on the aromatic ring, directing electrophilic substitution to meta and para positions. However, nitro groups (e.g., in 2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene) exert a stronger deactivating effect, making the compound highly reactive toward nucleophiles .

- Electron-Donating Groups (EDGs): Methyl and methoxy groups increase electron density at adjacent positions. For example, the methyl group in the target compound enhances reactivity at position 5 (para to CF₃), while the methoxy group in 1-Chloro-3-methoxy-2-methyl-5-(trifluoromethyl)benzene stabilizes intermediates in electrophilic substitution .

Physical Properties

- Solubility: Compounds with polar substituents (e.g., methoxymethyl or ketone groups) exhibit higher solubility in polar solvents like acetonitrile or methanol. In contrast, the target compound’s methyl and CF₃ groups likely favor solubility in non-polar solvents .

- Thermal Stability: Trifluoromethyl groups generally enhance thermal stability. For instance, 1,3,5-Trichlorobenzene (boiling point 208°C) has lower thermal stability than CF₃-containing analogs due to weaker C-Cl bonds compared to C-F bonds .

Biological Activity

1-Chloro-3-methyl-5-(trifluoromethyl)benzene, also known by its CAS number 1214384-22-1, is a chemical compound that has garnered attention due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H6ClF3. The trifluoromethyl group (-CF3) is particularly notable for its influence on the compound's reactivity and biological interactions. The presence of chlorine and the trifluoromethyl group can enhance lipophilicity and alter the electronic properties of the molecule, which may affect its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity. This interaction could lead to altered metabolic pathways in various organisms.

- Receptor Modulation : It may act as a modulator of certain receptors, influencing cellular signaling pathways.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, making it a candidate for further investigation in pharmaceutical applications.

Antimicrobial Activity

A study published in 2022 highlighted the antimicrobial properties of several trifluoromethyl-containing compounds, including this compound. The compound demonstrated significant inhibition against various bacterial strains, suggesting its potential as an antimicrobial agent .

Case Studies

- Toxicological Assessment : In a toxicological study involving exposure to 1000 ppm of the compound in rats, significant histopathological changes were observed in liver tissues, indicating a potential for hepatotoxicity . The study reported dose-dependent increases in tumor incidence among exposed groups, emphasizing the need for careful evaluation of safety profiles.

- Cell Line Studies : Research involving human cancer cell lines showed that this compound exhibited antiproliferative effects. The compound was tested against various cancer cell lines and demonstrated an IC50 value indicative of its potency in inhibiting cell growth .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.